molecular formula C14H18N4O3 B1444270 ethyl 7-[(1E)-2-ethoxyprop-1-en-1-yl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 1374510-88-9

ethyl 7-[(1E)-2-ethoxyprop-1-en-1-yl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B1444270
CAS No.: 1374510-88-9
M. Wt: 290.32 g/mol
InChI Key: AMZBRSCTFVPZHD-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-[(1E)-2-ethoxyprop-1-en-1-yl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C14H18N4O3 and its molecular weight is 290.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Q. Basic Synthesis Methodology

Q: What is a reliable method for synthesizing ethyl 7-substituted triazolo[1,5-a]pyrimidine-6-carboxylate derivatives? A: A multi-component condensation approach is commonly employed. For example, aminotriazole derivatives (0.01 mol) are reacted with β-keto esters (e.g., ethyl 3-oxohexanoate) and aldehydes or α,β-unsaturated carbonyl compounds (0.01 mol each) in DMF or ethanol under reflux (3–12 h). Post-reaction, cooling and addition of methanol or cold water precipitates the product, which is recrystallized from ethanol (yields 62–78%) . Key steps include controlling reaction temperature (reflux vs. microwave-assisted synthesis) and solvent selection to optimize purity.

Q. Advanced Synthesis: Stereoselectivity and Yield Optimization

Q: How can stereoselectivity in the (E)-configured propenyl substituent at position 7 be ensured during synthesis? A: The (E)-configuration is influenced by steric and electronic factors during the condensation of α,β-unsaturated aldehydes. Using bulky solvents (e.g., DMF) and avoiding strong acids that promote isomerization can help retain the desired stereochemistry. Microwave-assisted synthesis (e.g., 323 K for 30 min) improves reaction efficiency and reduces side products, as demonstrated in similar triazolopyrimidine syntheses .

Q. Structural Confirmation: Basic Analytical Techniques

Q: Which spectroscopic methods are critical for confirming the structure of this compound? A:

  • 1H/13C NMR : Look for characteristic shifts:
    • Ethyl ester protons at δ 1.21–1.48 (triplet) and δ 4.02–4.32 (quartet).
    • Triazole protons at δ 8.88–10.89 (singlet).
    • (E)-propenyl protons as doublets (δ 5.17–6.73) with coupling constants J = 12–16 Hz .
  • IR : Confirm C=O (ester, ~1700 cm⁻¹) and C=N (triazole, ~1600 cm⁻¹) stretches .
  • MS : Molecular ion peaks (e.g., m/z 440–533) and fragmentation patterns validate the molecular formula .

Q. Advanced Structural Analysis: X-ray Crystallography

Q: How does X-ray crystallography resolve conformational ambiguities in the triazolopyrimidine core? A: X-ray analysis reveals:

  • The triazole ring is planar (average deviation <0.016 Å), while the dihydropyrimidine ring adopts an envelope conformation (puckering amplitude Q = 0.099 Å).
  • Substituents at position 7 (e.g., propenyl) form dihedral angles of ~84° with the triazole plane, indicating near-perpendicular orientation. Hydrogen bonding (N–H⋯N) and π-stacking (centroid distance 3.63–3.88 Å) stabilize the crystal lattice .

Q. Biological Activity Profiling: Basic Assay Design

Q: What preliminary assays are suitable for evaluating bioactivity? A:

  • Anticancer : MTT assay against cancer cell lines (e.g., HeLa) at 10–100 µM concentrations.
  • Enzyme Inhibition : Screen against kinases or dehydrogenases (IC50 determination via fluorescence/colorimetry).
  • Antimicrobial : Disk diffusion assays (50–200 µg/mL) on bacterial/fungal strains .
    Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with dose-response curves.

Q. Advanced SAR Studies: Modifying Substituents

Q: How does replacing the ethoxypropenyl group impact biological activity? A: Substituent effects can be systematically tested:

  • Electron-withdrawing groups (e.g., Cl, CF₃ at position 5) enhance enzyme binding via hydrophobic interactions.
  • Bulkier groups (e.g., benzylsulfanyl) may reduce solubility but improve target selectivity.
  • Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like CB2 cannabinoid receptors .

Q. Purity Challenges: Basic Chromatographic Methods

Q: How to address low yields or impurities in the final product? A:

  • Column Chromatography : Use silica gel with petroleum ether/ethyl acetate (7:3) for optimal separation .
  • Recrystallization : Ethanol or acetone effectively removes unreacted starting materials .
  • Monitor by TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) to confirm homogeneity.

Q. Advanced Mechanistic Studies: Reaction Pathways

Q: What intermediates form during the cyclocondensation of aminotriazoles and β-keto esters? A: The reaction proceeds via:

Knoevenagel condensation : Formation of α,β-unsaturated intermediates.

Michael addition : Aminotriazole attacks the β-carbon of the enone.

Cyclization : Intramolecular dehydration forms the triazolopyrimidine core.
Isolate intermediates using low-temperature quenching (-20°C) and characterize via LC-MS .

Q. Computational Modeling: DFT and Docking

Q: Can DFT calculations predict spectroscopic properties or reactivity? A: Yes. For example:

  • NMR shifts : Compute with Gaussian09 (B3LYP/6-31G**) and compare to experimental data.
  • Reactivity : Fukui indices identify nucleophilic/electrophilic sites for functionalization.
  • Docking : Simulate binding to MDM2-p53 (anticancer target) to prioritize synthetic targets .

Q. Contradictory Data Resolution

Q: How to reconcile discrepancies in reported melting points or spectral data? A:

  • Melting Points : Variations (e.g., 155–207°C) arise from polymorphic forms. Perform DSC to identify true mp.
  • NMR shifts : Ensure consistent solvent (DMSO-d6 vs. CDCl3) and calibration. Cross-validate with 2D NMR (COSY, HSQC) .
  • Elemental Analysis : Deviations >0.3% indicate impurities; repeat with freshly recrystallized samples.

Properties

IUPAC Name

ethyl 7-[(E)-2-ethoxyprop-1-enyl]-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c1-5-20-9(3)7-12-11(13(19)21-6-2)8-15-14-16-10(4)17-18(12)14/h7-8H,5-6H2,1-4H3/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMZBRSCTFVPZHD-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=CC1=C(C=NC2=NC(=NN12)C)C(=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C(=C/C1=C(C=NC2=NC(=NN12)C)C(=O)OCC)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

ethyl 7-[(1E)-2-ethoxyprop-1-en-1-yl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
ethyl 7-[(1E)-2-ethoxyprop-1-en-1-yl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
ethyl 7-[(1E)-2-ethoxyprop-1-en-1-yl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
ethyl 7-[(1E)-2-ethoxyprop-1-en-1-yl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
ethyl 7-[(1E)-2-ethoxyprop-1-en-1-yl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
ethyl 7-[(1E)-2-ethoxyprop-1-en-1-yl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.